molecular formula C21H23N5O6 B2463990 ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896307-44-1

ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2463990
M. Wt: 441.444
InChI Key: YYDVLOFQGQPWOY-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O6 and its molecular weight is 441.444. The purity is usually 95%.
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Scientific Research Applications

ABTS/PP Decolorization Assay and Antioxidant Capacity

The ABTS•+ radical cation-based assays, specifically the ABTS/potassium persulfate decolorization assay, are prominent in assessing antioxidant capacity. This review elucidates the reaction pathways involved in these assays, noting the formation of coupling adducts with ABTS•+ by some antioxidants, mainly of phenolic nature. The review also highlights the need for further investigation into the specific reactions, such as coupling, which might bias comparisons between antioxidants, though it still recommends ABTS-based assays for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Chlorophenols in Municipal Solid Waste Incineration

This review delves into chlorophenols (CP), historically significant chemicals and intermediates, particularly in the context of Municipal Solid Waste Incineration (MSWI). It discusses the correlation between CP and other potential precursors and dioxins, summarizing concentration values for various locations and conditions in MSWI and their Air Pollution Control Devices (APCDs). The review also proposes a unified pathway for CP, highlighting its role in de novo synthesis and as a precursor route (Peng et al., 2016).

Process Intensification Techniques for Ethyl Acetate Production

The review assesses the ethyl acetate esterification process across various process intensification techniques, discussing the advantages over traditional methods. It focuses on ethyl acetate's intensive use as a solvent and main ingredient in consumer products, detailing simulation studies, mathematical models, and the impact of various process parameters on purity, production rate, energy consumption, and total annual cost (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies: Toxicity and Environmental Impact

This mini-review emphasizes the urgency of understanding the toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), a key ionic liquid (IL) with significant potential for industrial applications. It underlines the necessity of comprehensive toxicological assessments and evaluations of human health and ecotoxicity impact prior to its large-scale utilization (Ostadjoo et al., 2018).

Acidolysis of Lignin and Mechanisms of β-O-4 Bond Cleavage

This paper reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significant differences in the reaction mechanism between C6-C2-type and C6-C3 analogues. It emphasizes the importance of understanding the contributions and specificities of the reaction mechanisms involved, including the hydride transfer mechanism and its relevance in acidolysis processes (Yokoyama, 2015).

properties

IUPAC Name

ethyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-6-32-16(27)11-25-19(28)17-18(23(3)21(25)29)22-20-24(17)10-12(2)26(20)14-9-13(30-4)7-8-15(14)31-5/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDVLOFQGQPWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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